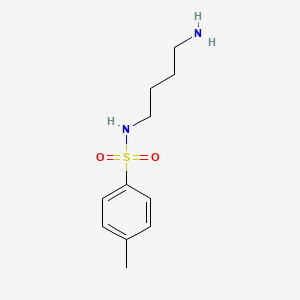

N-tosyl-1,4-diaminobutane

Description

The Strategic Significance of 1,4-Diaminobutane (B46682) Scaffolds in Organic and Coordination Chemistry

The 1,4-diaminobutane scaffold, also known as putrescine, is a fundamental building block in both biological and synthetic systems. chemicalbook.com Its linear four-carbon chain provides flexibility, while the two terminal amino groups offer sites for further functionalization. In organic synthesis, this scaffold is integral to the creation of various compounds, including pharmaceuticals and agrochemicals. chemicalbook.com For instance, it is a key monomer in the production of Nylon 4,6 through its reaction with adipic acid. chemicalbook.com

In coordination chemistry, 1,4-diaminobutane and its derivatives act as versatile ligands. The two nitrogen atoms can coordinate with metal ions, forming stable complexes. The distance and flexibility afforded by the butane (B89635) backbone influence the geometry and stability of the resulting coordination compounds. nih.govfreezetech.ru For example, it has been used to create two-dimensional coordination polymers with cobalt(II), where it acts as a bridging ligand. freezetech.ru The stability of metal complexes with 1,4-diaminobutane has been a subject of study, with research indicating a gradual decrease in stability for certain metal-ligand complexes as the carbon chain length increases from 1,4-diaminobutane to 1,6-diaminohexane. nih.gov

The Role of Tosyl Protection in Amine Chemistry

The tosyl group (p-toluenesulfonyl group, abbreviated as Ts or Tos) is a widely used protecting group for amines in organic synthesis. wikipedia.orgebi.ac.uk It is typically introduced by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemistrytalk.org The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, including many redox and electrophilic reagents. wikipedia.orgchemistrytalk.org

This stability is a key advantage, allowing chemists to perform reactions on other parts of a molecule without affecting the protected amine. However, the robustness of the tosyl group can also present a challenge when its removal (deprotection) is required. nih.gov Deprotection is typically achieved under strongly acidic or reductive conditions. wikipedia.org The strategic use of the tosyl group enables the selective functionalization of polyamines, a critical aspect in the synthesis of complex natural products and pharmaceutical agents. researchgate.net

Overview of Research Trajectories for N-Tosyl-1,4-diaminobutane Derivatives

Research involving this compound derivatives has followed several key trajectories. A significant area of focus is its use as a precursor in the synthesis of more complex molecules. For example, it serves as a building block for creating ligands for coordination chemistry. The tosyl-protected amine allows for the construction of unsymmetrical ligands, which can then be used to form metal complexes with specific geometries and properties.

Another important research avenue is the development of novel synthetic methodologies. This includes exploring new ways to functionalize the free amino group of this compound and developing milder conditions for the eventual deprotection of the tosyl group. Furthermore, derivatives of this compound are being investigated for their potential applications in materials science, such as in the formation of polymers and as cross-linking agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

N-(4-aminobutyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H18N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13-9-3-2-8-12/h4-7,13H,2-3,8-9,12H2,1H3 |

InChI Key |

WXZXWXJQAGJUQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCN |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of N-Tosyl-1,4-diaminobutane

The selective protection of one or both amino groups of 1,4-diaminobutane (B46682) (also known as putrescine) with a tosyl group is a critical step that dictates its subsequent utility in multi-step synthetic sequences. The ability to control the degree of tosylation is paramount for its role as a versatile building block.

Controlled Monotosylation Strategies

The preparation of N-monotosyl-1,4-diaminobutane requires careful control of reaction conditions to prevent the formation of the ditosylated byproduct. One common strategy involves the slow addition of one equivalent of p-toluenesulfonyl chloride (TsCl) to a solution of 1,4-diaminobutane in a suitable solvent, often a chlorinated solvent like dichloromethane (B109758) or a polar aprotic solvent, in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of base and reaction temperature are crucial parameters in maximizing the yield of the desired monotosylated product.

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1 ratio of 1,4-diaminobutane to TsCl | Minimizes ditosylation |

| Base | Mild, non-nucleophilic base (e.g., pyridine (B92270), triethylamine) | Neutralizes HCl without competing in the reaction |

| Temperature | Low temperature (e.g., 0 °C to room temperature) | Slows the reaction rate, enhancing selectivity |

| Addition Rate | Slow, dropwise addition of TsCl | Maintains a low concentration of the tosylating agent |

This interactive table summarizes key parameters for achieving controlled monotosylation of 1,4-diaminobutane.

Efficient Ditosylation Protocols

In contrast to monotosylation, the synthesis of N,N'-ditosyl-1,4-diaminobutane is more straightforward and typically involves the use of at least two equivalents of p-toluenesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide (B78521), to facilitate the reaction to completion. The excess of the tosylating agent and base ensures that both primary amino groups of the 1,4-diaminobutane are tosylated.

| Reactant | Equivalents | Purpose |

| 1,4-Diaminobutane | 1 | Substrate |

| p-Toluenesulfonyl Chloride | >2 | Tosylating agent |

| Base (e.g., Pyridine) | Excess | Acid scavenger and catalyst |

This interactive table outlines a typical protocol for the efficient ditosylation of 1,4-diaminobutane.

This compound as a Versatile Synthetic Intermediate

The tosyl group serves as an excellent protecting group for the amino functionality, rendering it stable to a wide range of reaction conditions. Furthermore, the sulfonamide proton is acidic and can be removed by a base, allowing for N-alkylation reactions. This dual functionality makes this compound a highly valuable intermediate in the synthesis of more complex molecules.

Incorporation into Complex Polyamine Architectures

The selective protection afforded by the tosyl group allows for the stepwise elongation of the polyamine chain. This is particularly important in the synthesis of naturally occurring and synthetic polyamines with specific biological activities.

N-monotosyl-1,4-diaminobutane is an ideal starting material for the synthesis of differentially protected polyamines. The free amino group can be reacted with another protected amino acid or an alkylating agent, while the tosylated amino group remains inert. Subsequently, the tosyl group can be removed under specific conditions, allowing for further functionalization at that position. This orthogonal protection strategy is fundamental to the construction of complex polyamine analogs.

For instance, the free amine of N-monotosyl-1,4-diaminobutane can be acylated or alkylated, and then the second amino group can be deprotected for further reaction, leading to polyamines with distinct functionalities at each end.

Construction of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various saturated nitrogen heterocycles. The tosyl group, by modulating the nucleophilicity of one of the amino groups, allows for selective transformations and subsequent cyclization reactions.

Piperazine (B1678402) Ring Formation

While direct intramolecular cyclization of a mono-tosylated 1,4-diaminobutane to form a piperazine is not a standard method due to the challenges in achieving the required C-N bond formation at the terminal carbon, this compound can be a precursor in multi-step syntheses of piperazine derivatives. A common strategy involves the initial N-alkylation of the free amino group, followed by activation of the terminal carbons and subsequent intramolecular cyclization.

A general approach for the synthesis of piperazines involves the reaction of a 1,2-diamine with a suitable two-carbon electrophile. In the context of this compound, derivatization is necessary to facilitate a 6-membered ring closure. For instance, conversion of the terminal amino group to a leaving group or oxidation to an aldehyde could precede a reductive amination with the tosylated amine to form the piperazine ring.

| Reactant 1 | Reactant 2 | Product | Ring System |

| This compound derivative | Dihaloethane | N-Tosyl-piperazine derivative | Piperazine |

| N,N'-Ditosyl-1,4-diaminobutane | 1,2-Dibromoethane | 1,4-Ditosylpiperazine | Piperazine |

Synthesis of Larger Diamine-Derived Heterocycles (e.g., 1,4-Diazepanes, 1,4-Diazocanes)

The synthesis of seven-membered (1,4-diazepanes) and eight-membered (1,4-diazocanes) rings from this compound derivatives is a more direct application of its linear four-carbon backbone. These larger rings are often constructed through intramolecular cyclization of a suitably functionalized this compound.

For the synthesis of 1,4-diazepanes , this compound can be reacted with a three-carbon dielectrophile. For example, reaction with a 1,3-dihalopropane would lead to the formation of an N-tosyl-1,4-diazepane. The tosyl group serves to prevent unwanted side reactions and can be removed in a subsequent step if the unprotected diazepane is desired. A transition-metal-free intermolecular amphoteric diamination of allenes has been developed to synthesize a wide range of carbon-substituted 1,4-diazepanes in one step from 1,3-diamine derivatives. nih.gov

The construction of 1,4-diazocanes can be achieved by the reaction of this compound with a four-carbon dielectrophile, such as a 1,4-dihalobutane. The intramolecular cyclization of the resulting intermediate would yield the eight-membered ring. Similar to diazepane synthesis, an amphoteric diamination strategy has been employed to rapidly synthesize medicinally important carbon-substituted 1,4-diazocanes from 1,4-diamine derivatives and electron-deficient allenes. nih.gov

| Starting Material | Reagent | Heterocyclic Product | Ring Size |

| This compound | 1,3-Dihalopropane | N-Tosyl-1,4-diazepane | 7-membered |

| This compound | 1,4-Dihalobutane | N-Tosyl-1,4-diazocane | 8-membered |

Precursors for Complex Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. This compound can serve as a precursor to Schiff base ligands where the tosyl group can influence the electronic properties and coordination behavior of the resulting ligand. For instance, a Schiff base ligand derived from 1,4-butanediamine and pyridoxal (B1214274) has been synthesized and its copper(II) complex characterized. nih.gov While this example does not involve a tosyl group, it demonstrates the utility of the 1,4-diaminobutane backbone in forming tetradentate ligands.

The synthesis of a mesogenic Schiff-base, N,N′-di-(4-decyloxysalicylidene)-1′,4′-diaminobutane, and its rare earth metal complexes has also been reported, showcasing the versatility of the 1,4-diaminobutane core in creating complex ligand architectures. researchgate.net The introduction of a tosyl group onto the diamine backbone prior to Schiff base formation would be expected to modify the ligand's electronic and steric properties, potentially leading to novel coordination complexes with unique catalytic or material properties. Copper(II) complexes with Schiff bases derived from N'-tosylbenzene-1,2-diamine have been synthesized and their antitumor activity investigated. nih.gov

Tosyl Group as a Protecting and Activating Moiety

The p-toluenesulfonyl (tosyl) group is a widely utilized functional group in organic synthesis, serving dual roles as both a protecting group for amines and an activating group for adjacent functionalities. wikipedia.org

Application in Multi-Step Organic Synthesis

In the context of this compound, the tosyl group renders the protected nitrogen atom significantly less nucleophilic and non-basic, allowing for selective reactions at the unprotected primary amine. This is crucial in multi-step syntheses where differentiation between the two amino groups is required.

The electron-withdrawing nature of the tosyl group also acidifies the N-H proton of the sulfonamide. This allows for easy deprotonation with a base, generating a nucleophilic nitrogen anion that can participate in various carbon-nitrogen bond-forming reactions. This activation is key in many of the cyclization reactions to form heterocycles. The tosyl group is a strong electron-withdrawing group, which makes it an excellent leaving group in nucleophilic substitution reactions. ntu.ac.uk

Furthermore, the tosyl group can direct the stereochemical outcome of reactions at adjacent centers and often imparts crystallinity to intermediates, facilitating their purification by recrystallization.

Methods for Tosyl Group Deprotection

Common methods for the deprotection of N-tosyl groups include:

Reductive Cleavage: This is one of the most common methods for tosyl group removal. Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide can effectively cleave the N-S bond. acs.org A particularly efficient method involves the use of samarium(II) iodide in the presence of an amine and water, which can achieve instantaneous deprotection. acs.orgresearchgate.net The use of magnesium in methanol (B129727) has also been reported for the deprotection of chiral 1,2-bis(tosylamides). acs.org

Acidic Hydrolysis: Strong acids such as concentrated hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid can be used to cleave the sulfonamide bond. However, these harsh conditions are not suitable for substrates containing acid-labile functional groups. Perchloric acid-acetic acid has been shown to be an efficient reagent for the deprotection of tosyl derivatives of aromatic amines. researchgate.net

Other Methods: Other reported methods include the use of thiophenol with a base, or electrochemical reduction.

| Deprotection Method | Reagents | Conditions | Substrate Compatibility |

| Reductive Cleavage | SmI₂/Amine/H₂O | Room Temperature, Instantaneous | Good for sensitive substrates |

| Reductive Cleavage | Mg/MeOH | Sonication | Effective for 1,2-bis(tosylamides) |

| Acidic Hydrolysis | HBr/AcOH | Elevated Temperatures | Not suitable for acid-labile groups |

| Acidic Hydrolysis | HClO₄/AcOH | - | Effective for aromatic amines |

Nucleophilic Substitution Reactions

The chemical behavior of this compound in nucleophilic substitution reactions is dominated by the reactivity of its terminal primary amino group (-NH2). This group contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile capable of attacking electron-deficient centers.

The primary amine can readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides or acyl chlorides. This reactivity allows for the selective elongation of the carbon chain or the introduction of new functional groups at the unprotected nitrogen atom. However, a common challenge in the alkylation of primary amines is over-alkylation, where the newly formed secondary amine, which is also nucleophilic, reacts further with the electrophile. libretexts.orgyoutube.com This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the diamine starting material or by employing specific synthetic strategies like reductive amination.

The tosyl group itself is generally stable under these conditions but can be cleaved by certain potent nucleophilic reagents, although this is less common than reductive cleavage.

| Electrophile | Reagent/Solvent | Product Type | Yield (%) | Ref. |

| Alkyl Halide (R-X) | Base (e.g., K2CO3), Acetonitrile | N'-alkyl-N-tosyl-1,4-diaminobutane | Variable | libretexts.org |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine), CH2Cl2 | N'-acyl-N-tosyl-1,4-diaminobutane | High | N/A |

| Sulfonyl Chloride (RSO2Cl) | Base (e.g., Triethylamine), CH2Cl2 | N'-sulfonyl-N-tosyl-1,4-diaminobutane | High | N/A |

Table 1: Representative Nucleophilic Substitution Reactions involving the primary amine of this compound. Yields are generalized based on reactions with similar N-tosylated substrates.

Catalytic Hydrogenolysis (e.g., Palladium-mediated)

The N-tosyl group is widely employed as a protecting group for amines due to its stability across a broad range of chemical conditions. Its removal, or deprotection, is a crucial step in many synthetic pathways. One of the most effective methods for cleaving the robust nitrogen-sulfur (N-S) bond of a tosylamide is catalytic hydrogenolysis.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently used for this transformation. researchgate.net The process involves the reductive cleavage of the N-S bond in the presence of a hydrogen source. This can be molecular hydrogen (H2) gas, often under pressure, or through transfer hydrogenolysis, where a molecule such as isopropanol, formic acid, or ammonium formate (B1220265) serves as the hydrogen donor. researchgate.netpolyu.edu.hkrsc.org

Palladium-catalyzed hydrogenolysis is valued for its efficiency and the relatively mild conditions under which it can be performed, which helps in preserving other sensitive functional groups within the molecule. researchgate.net The reaction proceeds by the adsorption of the tosylamide and the hydrogen source onto the surface of the palladium catalyst, where the cleavage of the N-S bond occurs, liberating the free amine and p-toluenesulfinic acid as a byproduct. The efficiency of the reaction can be influenced by factors such as the choice of solvent, temperature, pressure of H2, and the catalyst loading. nacatsoc.org

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Product | Yield (%) | Ref. |

| 10% Pd/C | H2 (1 atm) | Methanol/THF | Room Temp. | 1,4-Diaminobutane | High | researchgate.net |

| 5% Pd/C | Isopropanol | Toluene | 80-100 | 1,4-Diaminobutane | Good | polyu.edu.hkrsc.org |

| Pd(OH)2/C | H2 (50 psi) | Ethanol | Room Temp. | 1,4-Diaminobutane | High | researchgate.net |

Table 2: Typical Conditions for Palladium-Mediated Hydrogenolysis of N-Tosylamides. Conditions and outcomes are representative for the deprotection of N-tosyl groups.

Advanced Coordination Chemistry and Ligand Design

Design and Synthesis of N-Tosyl-1,4-diaminobutane-Derived Ligands

The strategic design of ligands derived from this compound focuses on creating specific coordination environments for metal ions. The tosyl groups act as bulky substituents that can direct the geometry of the final metal complex, while the nitrogen atoms of the diamine provide the primary coordination sites.

A prominent strategy in ligand design involves the synthesis of Schiff bases, which are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In this context, this compound serves as the amine precursor.

One notable example is the Schiff base ligand N,N′-bis(2-tosylaminobenzylidene)-1,4-diaminobutane , designated as H₂BTs . This ligand is synthesized from N-tosyl-substituted precursors and features a tetramethylene spacer between the two nitrogen donor atoms. researchgate.net The structure of this ligand is significantly influenced by strong intramolecular hydrogen bonds in its solid state. The spatial arrangement of the tosyl groups and the distances between the nitrogen atoms suggest that the molecule provides a single, well-defined cavity for coordinating to a metal center. researchgate.net

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While chiral diamines are frequently used as backbones for such ligands, specific documented examples of chiral ligand systems derived directly from this compound for asymmetric coordination are not extensively covered in the reviewed literature. However, the principles of chiral ligand design are well-established, often involving the use of enantiomerically pure precursors or the introduction of chiral centers during synthesis. The tosyl group in this compound-derived systems could play a crucial role in creating a rigid and well-defined chiral pocket around a metal center, which is essential for effective stereochemical control in catalytic reactions.

Metal Complexation Studies

The coordination behavior of ligands derived from this compound has been investigated with various transition metals, revealing unique structural features and bonding interactions.

Neutral complexes of Manganese(II), Iron(II), and Cobalt(II) have been successfully prepared using the N-tosyl substituted N₄-Schiff base ligand, H₂BTs. researchgate.net These studies demonstrate the versatility of the ligand in coordinating with different d-block elements. The general approach involves reacting the Schiff base ligand with a corresponding metal salt to yield the desired complex. The resulting complexes are typically neutral, with the ligand acting as a dianionic species after the deprotonation of its acidic protons.

X-ray crystallography studies have provided detailed insights into the coordination environment of these metal complexes. For the Cobalt(II) complex, Co(BTs) , the metal center adopts a distorted tetrahedral coordination geometry . researchgate.net The four donor nitrogen atoms from the dianionic BTs²⁻ ligand bind to the Co(II) ion. This geometry is a direct consequence of the steric constraints imposed by the bulky tosyl groups and the flexibility of the tetramethylene spacer in the ligand backbone.

| Parameter | Description | Source |

|---|---|---|

| Metal Ion | Co(II) | researchgate.net |

| Ligand | N,N′-bis(2-tosylaminobenzylidene)-1,4-diaminobutane (BTs²⁻) | researchgate.net |

| Coordination Geometry | Distorted Tetrahedral | researchgate.net |

| Donor Atoms | Four Nitrogen Atoms (N₄) | researchgate.net |

Helical and Supramolecular Metal Architectures

The field of supramolecular chemistry has seen significant interest in the design and synthesis of complex, multi-component assemblies, with helical structures being a particularly fascinating area of study. The formation of these architectures is a result of the spontaneous self-assembly of metal ions and specifically designed organic ligands. While direct utilization of this compound in the final assembly of helical metal complexes is not extensively documented in scientific literature, its structural motif, the 1,4-diaminobutane (B46682) core, serves as a valuable and flexible spacer in the construction of bis-bidentate ligands essential for creating such intricate structures. The tosyl groups in this compound typically function as protecting groups for the amine functionalities during the synthesis of more elaborate ligand frameworks. Following the construction of the ligand backbone, these tosyl groups would be removed to avail the nitrogen atoms for coordination with metal ions.

Induction and Stabilization of Helical Structures

The induction of a helical twist in a metal-ligand assembly is a delicate interplay of various factors, including the coordination geometry of the metal ion, the stereochemical information encoded within the ligand, and the nature of the spacer connecting the coordination sites. Ligands derived from a 1,4-diaminobutane spacer can provide the necessary flexibility for the ligand strands to wrap around a series of metal centers, adopting a helical conformation.

The stability of these helical structures is governed by both the strength of the metal-ligand bonds and non-covalent interactions between the ligand strands. These can include π-π stacking interactions between aromatic moieties within the ligands, as well as hydrogen bonding. The 1,4-diaminobutane spacer, with its flexible aliphatic chain, allows the coordinating units of the ligand to position themselves in an orientation that maximizes these stabilizing interactions. The length and flexibility of this spacer are critical; it must be long enough to span the distance between metal centers without inducing excessive strain, yet conformationally restricted enough to favor a helical arrangement over other possible polymeric or macrocyclic structures.

Single and Double Helicate Formation

The formation of either single or double helicates is largely dictated by the stoichiometry of the metal-ligand system and the coordination preferences of the metal ion. A double helicate, which is more common, involves two ligand strands wrapped around a central axis of metal ions. For instance, the reaction of a bis-bidentate ligand with a metal ion that favors a tetrahedral coordination geometry, such as Cu(I), often leads to the formation of a dinuclear double helicate. In such a structure, each metal ion is coordinated by two bidentate units, one from each ligand strand.

The conceptual design of a ligand for double helicate formation, potentially originating from this compound, would involve the synthesis of a bis-Schiff base ligand. This could be achieved by reacting deprotected 1,4-diaminobutane with two equivalents of an appropriate aldehyde or ketone bearing a coordinating group, such as a pyridine (B92270) or quinoline (B57606) moiety. The resulting ligand would possess two bidentate N,N'- or N,O-donor sites separated by the flexible butyl chain.

The table below illustrates hypothetical examples of metal ions and their preferred coordination geometries that could be targeted for single and double helicate formation with ligands derived from a 1,4-diaminobutane spacer.

| Metal Ion | Typical Coordination Number | Preferred Geometry | Potential Helicate Type |

| Cu(I) | 4 | Tetrahedral | Double |

| Ag(I) | 4 | Tetrahedral | Double |

| Fe(II) | 6 | Octahedral | Triple |

| Ni(II) | 6 | Octahedral | Triple |

| Zn(II) | 4 | Tetrahedral | Double |

This table presents potential outcomes based on common coordination preferences of metal ions.

Single helicates are less common and typically require more rigid ligands or specific templating effects to be formed. The inherent flexibility of a 1,4-diaminobutane spacer would generally favor the formation of double or even triple helicates with appropriate metal ions.

Stereochemical Control in Helical Systems

Stereochemical control is a crucial aspect of the design of helical metal complexes, as it allows for the selective formation of one helical chirality (P- for right-handed and M- for left-handed). This control can be achieved by incorporating chiral centers into the ligand backbone. In the context of ligands derived from 1,4-diaminobutane, chirality could be introduced in several ways.

One approach is to use a chiral derivative of 1,4-diaminobutane as the starting material. For example, if a chiral diamine is used, the stereochemical information can be transferred to the helical structure of the final metal complex. This "chiral memory" effect can lead to a high degree of diastereoselectivity in the formation of the helicate.

Another strategy involves the use of chiral substituents on the chelating units of the ligand. Even if the 1,4-diaminobutane spacer itself is achiral, bulky chiral groups attached to the coordinating moieties can effectively control the helical sense of the resulting complex through steric interactions. These interactions can favor one helical conformation over the other, leading to an excess of one diastereomer.

The table below summarizes research findings on stereochemical control in helical systems using chiral ligands, which could be conceptually applied to systems with a 1,4-diaminobutane spacer.

| Chiral Moiety | Locus of Chirality | Resulting Stereocontrol |

| Chiral diamine spacer | Ligand backbone | High diastereoselectivity |

| Chiral aldehyde/ketone | Ligand periphery | Moderate to high enantioselectivity |

| Post-assembly resolution | Complex | Separation of enantiomers |

This table is a conceptual representation of how stereochemical control can be achieved in helical systems.

Supramolecular Chemistry and Directed Self Assembly

Molecular Recognition Phenomena

Molecular recognition is the process by which molecules selectively bind to one another through a series of non-covalent interactions. The tosyl group and the amino groups of N-tosyl-1,4-diaminobutane are expected to be key players in such phenomena.

This compound can theoretically act as a "guest" molecule, fitting into the cavity of a larger "host" molecule. The flexible butane (B89635) chain allows it to adopt various conformations to fit within different host systems. The tosyl group can engage in π-π stacking interactions with aromatic moieties of a host, while the amino groups can form hydrogen bonds. For instance, in a manner analogous to other diamines, it could be encapsulated by macrocyclic hosts like cucurbiturils or cyclodextrins. The binding would be driven by a combination of hydrophobic effects, involving the butane chain, and specific hydrogen bonding and electrostatic interactions from the amino and tosyl groups.

Conversely, derivatives of this compound could be designed to act as hosts. By incorporating this molecule into a larger, pre-organized structure, a cavity could be created that is capable of selectively binding smaller guest molecules. The nature of the binding pocket would be dictated by the positioning of the tosyl and amino functionalities.

The binding affinity, quantified by the association constant (K_a), is a critical parameter in host-guest chemistry. While specific binding affinity data for this compound is not available, we can hypothesize on the factors that would influence it. The strength of the interaction would depend on the complementarity in size, shape, and chemical properties between the this compound framework and its binding partner.

Table 1: Hypothetical Binding Affinities of this compound with Various Substrates

| Substrate | Potential Primary Interactions | Predicted Relative Binding Affinity |

| Anionic Carboxylate | Hydrogen bonding, Ion-pairing | Moderate to High |

| Aromatic Hydrocarbon | π-π stacking | Low to Moderate |

| Metal Cation | Coordination | Moderate |

| Phosphate Derivative | Hydrogen bonding, Electrostatic | High |

Hierarchical Self-Assembly Processes

Hierarchical self-assembly is a process where molecules first form simple, discrete structures, which then serve as building blocks for larger, more complex architectures. The directional nature of the interactions involving the tosyl and amino groups makes this compound a candidate for such processes.

Through specific and directional non-covalent interactions, molecules of this compound could self-assemble into discrete, well-defined structures. For instance, intermolecular hydrogen bonding between the amino groups and the sulfonyl oxygens of the tosyl group could lead to the formation of dimers, trimers, or larger cyclic structures. The presence of the bulky tosyl group would likely influence the geometry of these ensembles, potentially leading to specific, predictable arrangements.

Table 2: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Non-covalent Interactions | Potential Resulting Structure |

| Discrete Ensemble | Hydrogen bonding, π-π stacking | Dimers, Cyclic oligomers |

| 1D Supramolecular Polymer | Hydrogen bonding (with linker) | Linear chains |

| 2D Supramolecular Sheet | Hydrogen bonding, van der Waals | Lamellar structures |

| 3D Supramolecular Network | Multiple directional interactions | Porous frameworks |

Engineering of Porous Crystalline Materials

The directional and predictable nature of the non-covalent interactions involving this compound makes it a potential building block for the bottom-up design of porous crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Design Principles for Porous Structures

The rational design of porous, crystalline materials using this compound and its derivatives relies on key principles of crystal engineering and molecular recognition. The molecule's inherent features are exploited to guide the assembly of extended networks, often resulting in host-guest systems with porous cavities.

The fundamental design elements include:

Molecular Flexibility and Conformation: The butane chain's conformational flexibility allows the molecule to adopt various shapes, which can be crucial for packing and forming specific lattice structures. This flexibility enables the molecule to arrange in ways that can create or accommodate guest molecules within a crystalline framework.

Hierarchical Pore Design: The principles guiding porous material design often involve creating hierarchical structures with micropores, mesopores, and macropores to enhance properties like selective adsorption or transport of guest molecules.

Strong and Directional Interactions: The tosyl group provides strong, directional hydrogen bond acceptors in its sulfonyl oxygens, while the amine and sulfonamide groups provide hydrogen bond donors. This predictable directionality is a cornerstone for designing robust, self-assembling systems.

Charge Augmentation: In the presence of an acid, the primary amine group is protonated to form an ammonium (B1175870) cation (-NH3+). This introduces strong, charge-assisted hydrogen bonds (N+-H···O) which are significantly more powerful and directional than neutral hydrogen bonds, leading to highly ordered and stable crystalline lattices.

Research into related systems, such as the co-crystallization of 1,4-diaminobutane (B46682) with theophylline, has shown that proton transfer from a more acidic molecule to the diamine creates a 1,4-diammoniumbutane dication. This dication then acts as a powerful organizing species, linking anionic components through an extensive network of hydrogen bonds. This principle of protonation is a key strategy in designing porous structures, as the resulting ionic synthons guide the assembly into predictable and stable architectures capable of including other molecules or ions.

Role of Intermolecular Interactions in Lattice Formation

The formation of a stable, three-dimensional crystal lattice from this compound is predominantly governed by a network of specific and directional intermolecular interactions, with hydrogen bonding playing the primary role.

Hydrogen Bonding: The most significant interaction driving the self-assembly is the hydrogen bond between the sulfonamide N-H donor and the sulfonyl O=S=O acceptor of a neighboring molecule. When the terminal amine is protonated to form a diammonium cation, stronger charge-assisted N+-H···O hydrogen bonds dominate the crystal packing. These interactions create robust supramolecular synthons—structural units built from intermolecular interactions—that propagate in one, two, or three dimensions to form the final crystal lattice. In related tosylated amine structures, these N-H···O interactions are consistently observed to be the principal organizing force.

Other Intermolecular Forces: While hydrogen bonding is the dominant force, other weaker interactions also contribute to the stability and specific arrangement of the crystal lattice:

C-H···O and C-H···π Interactions: In similar tosylated molecules, weak hydrogen bonds involving carbon-hydrogen bonds as donors and sulfonyl oxygens or the tosyl group's aromatic ring as acceptors are known to provide additional stability to the supramolecular architecture.

The interplay of these interactions dictates the final crystal structure. The strong, directional hydrogen bonds establish the primary framework, while weaker forces refine the molecular packing to maximize thermodynamic stability. The result is a well-defined lattice, which, depending on the specific packing motif and the presence of guest molecules, can exhibit porosity.

Interactive Data Table: Hydrogen Bond Properties in Related Amine-Sulfonate Systems

The following table presents typical geometric parameters for hydrogen bonds found in the crystal structures of related organic sulfonamides, illustrating the interactions that drive the assembly of this compound lattices.

| Donor-H···Acceptor (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| N-H···O=S | ~0.86 | ~2.10 | ~2.95 | ~170 | Strong, Directional |

| N+-H···O=S | ~1.03 | ~1.80 | ~2.82 | ~175 | Charge-Assisted, Very Strong |

| C-H···O=S | ~0.97 | ~2.50 | ~3.40 | ~150 | Weak, Stabilizing |

| C-H···π (ring) | ~0.95 | ~2.80 | ~3.70 | ~160 | Weak, Stabilizing |

Catalysis and Catalytic Applications

N-Tosyl-1,4-diaminobutane Derivatives as Ligands in Catalysis

The utility of this compound and its analogs as ligands stems from the ability of the nitrogen atoms to coordinate with metal centers. The tosyl group, being a strong electron-withdrawing group, modulates the electron density on the adjacent nitrogen atom, which in turn influences the stability and reactivity of the resulting metal complex.

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, metal complexes bearing N-tosylated diamine ligands have shown promise. While direct catalytic applications of complexes with this compound are emerging, studies on related structures provide significant insights. For instance, palladium(II) complexes containing 1,4-diaminobutane (B46682) and a 4-toluenesulfonyl-L-amino acid dianion have been synthesized and characterized. researchgate.netnih.gov These mixed-ligand complexes demonstrate the capability of the diaminobutane backbone to coordinate with palladium, a versatile metal in a wide array of cross-coupling and carbonylation reactions. rug.nlrsc.org

The development of dinuclear palladium complexes has also gained considerable interest due to the synergistic effects between the two metal centers, which can lead to enhanced catalytic efficiency and unique reactivity. rsc.org The bidentate nature of this compound makes it a suitable candidate for bridging two metal centers or for chelating to a single metal in a stable conformation, which is a key factor in many catalytic cycles. mdpi.com The electronic properties of the tosyl group can be fine-tuned by substitution on the aromatic ring, allowing for the rational design of ligands for specific catalytic applications.

Below is a table summarizing the types of metal complexes and their potential applications in homogeneous catalysis, based on analogous systems.

| Metal Center | Potential Ligand System | Potential Catalytic Application |

| Palladium(II) | This compound | Suzuki, Heck, and Sonogashira cross-coupling reactions |

| Nickel(II) | Bis(this compound) | C-C and C-N bond formation |

| Copper(I)/Copper(II) | Chiral this compound derivatives | Asymmetric addition reactions |

| Gold(I) | This compound | Hydroamination and hydroarylation of alkynes |

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer, is a powerful tool for achieving this goal. Chiral N-tosylated diamines have been successfully employed as ligands in a variety of enantioselective transformations. researchgate.netiupac.org

While specific examples utilizing chiral this compound are not extensively documented, the principles of asymmetric induction using chiral diamine ligands are well-established. A chiral derivative of this compound, for instance, could be synthesized from a chiral precursor or through resolution. Such a ligand could then be coordinated to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

For example, chiral N-tosylated aminoimine ligands have been used in the copper(I)-catalyzed enantioselective addition of phenylacetylene (B144264) to imines, achieving high enantioselectivities. researchgate.net This suggests that a chiral this compound derivative could be similarly effective in promoting asymmetric C-C bond-forming reactions. The predictable stereochemistry and the ability to modify the ligand structure make these compounds attractive targets for the development of new asymmetric catalysts.

The following table outlines potential enantioselective transformations where chiral this compound derivatives could be applied as ligands.

| Reaction Type | Metal Catalyst | Potential Outcome |

| Asymmetric Hydrogenation | Iridium, Rhodium | Enantiomerically enriched alcohols or amines |

| Asymmetric Allylic Alkylation | Palladium | Chiral allylic compounds |

| Asymmetric Aldol Reaction | Zinc, Copper | Enantiomerically enriched β-hydroxy ketones |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Chiral cyclic compounds |

Role in Organic Synthesis Transformations

Beyond its use as a ligand, the this compound scaffold plays a direct role in various organic synthesis transformations, particularly in mediating cyclization reactions and influencing reaction selectivity.

The N-tosyl group is a versatile functional group in organic synthesis, often employed as a protecting group for amines. However, its electron-withdrawing nature also activates the N-H bond, making the nitrogen atom more nucleophilic after deprotonation. This property is exploited in a variety of cyclization reactions.

N-tosylamines have been shown to participate in intramolecular cyclizations to form a range of heterocyclic compounds. For example, gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported to yield stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds. researchgate.net In another instance, the coupling of homopropargyl tosyl amines with aldehydes, promoted by iron(III) halides, leads to the formation of tetrahydropyridines through an aza-Prins cyclization. csic.es

These examples highlight the potential of the N-tosylamino moiety within a molecule like this compound to act as an internal nucleophile in cyclization reactions. The 1,4-diamine backbone provides the appropriate chain length to facilitate the formation of six-membered rings, such as piperazines, which are common structural motifs in pharmaceuticals. The second amino group can be functionalized to introduce further diversity.

The presence of the N-tosyl group in a reactant can significantly influence the selectivity and yield of a chemical reaction. The steric bulk of the tosyl group can direct the approach of a reagent to a specific face of the molecule, thereby controlling the stereoselectivity. Furthermore, the electronic effects of the tosyl group can impact the regioselectivity of a reaction.

In cyclization reactions, the choice of the N-protecting group can determine the reaction pathway. For instance, in halogen-induced cyclizations of olefinic ureas, the reaction conditions can be tuned to favor either O-cyclization or N-cyclization. mdpi.com The N-tosyl group, due to its electronic properties, can favor one pathway over the other, leading to a specific product with high selectivity.

Moreover, in reactions involving N-tosylamines, the stereochemical outcome can be controlled by the choice of catalyst. For example, catalyst-controlled stereoselective cyclization reactions of chiral substrates have been demonstrated. acs.org This indicates that by using a chiral catalyst in conjunction with a substrate like this compound, it would be possible to achieve high levels of stereocontrol in the synthesis of complex molecules. The interplay between the substrate's inherent structure, including the tosyl group, and the chiral catalyst is crucial for achieving high yields and enantioselectivities.

The following table summarizes the influence of the N-tosyl group on reaction outcomes.

| Influence | Mechanism | Example Reaction |

| Stereoselectivity | Steric hindrance from the bulky tosyl group directs the approach of reagents. | Diastereoselective additions to a chiral center adjacent to the N-tosyl group. |

| Regioselectivity | The electron-withdrawing nature of the tosyl group can influence the nucleophilicity of different sites within the molecule. | Selective N-cyclization over O-cyclization in ambident nucleophiles. |

| Yield | Stabilization of intermediates or transition states through electronic effects. | Enhanced yields in metal-catalyzed cross-coupling reactions. |

Contributions to Materials Science

Polymer Functionalization and Macromolecular Engineering

The ability to precisely control the architecture and functionality of polymers is a cornerstone of modern materials science. N-tosyl-1,4-diaminobutane serves as a key building block in this endeavor, enabling the introduction of specific end-groups and the synthesis of complex polymer structures.

The introduction of tosyl groups at the chain ends of polymers is a critical step in post-polymerization modification, as the tosylate moiety is an excellent leaving group for nucleophilic substitution reactions. researchgate.netnih.gov This allows for the subsequent attachment of a wide variety of functional groups, transforming simple polymer chains into highly specialized macromolecules. The sulfonylation of hydroxyl-terminated polymers is a common method to achieve this, and while direct reactions with this compound are not extensively documented, the principles of tosylation are well-established. nih.gov

For instance, studies on the tosylation of hydroxyl-terminated polyisobutylene (PIB-OH) have demonstrated the feasibility of introducing sulfonyl end-groups, which are highly desired for a variety of polymer structures due to their ease of substitution. researchgate.netnih.govsigmaaldrich.com These tosyl-ended polymers can then be used as precursors for the synthesis of more complex macromolecular architectures. mdpi.com The general reaction scheme for such a tosylation is depicted below:

Polymer-OH + Ts-Cl → Polymer-OTs + HCl

The presence of the diamine functionality in this compound offers the potential for it to be incorporated into a polymer backbone first, followed by reactions involving the tosyl group.

Table 1: Comparison of End-Group Functionalization Techniques

| Functionalization Method | Description | Advantages | Challenges | Potential Role of this compound |

| Tosylation of Hydroxyl-Terminated Polymers | Reaction of a hydroxyl end-group with a tosylating agent (e.g., tosyl chloride) in the presence of a base. nih.gov | High efficiency, versatile for further reactions. researchgate.netnih.gov | Potential for side reactions, such as chlorination. nih.gov | Could be used as a chain extender with a latent tosyl functionality. |

| Atom Transfer Radical Polymerization (ATRP) with Functional Initiators | Use of initiators containing a desired functional group to start the polymerization. | Good control over molecular weight and dispersity. | Limited by the availability of suitable functional initiators. | The amino groups could be modified to act as an initiator. |

| Click Chemistry | Modular and highly efficient reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). | High yields, orthogonality to other functional groups. | Requires the introduction of "clickable" groups onto the polymer. | The amino groups could be functionalized with an azide or alkyne. |

Block copolymers, which consist of two or more distinct polymer chains linked together, are of great interest due to their ability to self-assemble into a variety of nanostructures. researchgate.netnih.gov The synthesis of well-defined block copolymers often relies on the use of polymers with reactive end-groups that can initiate the polymerization of a second monomer or be coupled with another polymer chain. nih.gov

Tosyl-ended polymers are valuable intermediates in the synthesis of block copolymers and other complex architectures like star polymers and graft copolymers. nih.govmdpi.com The tosyl group can be displaced by a nucleophilic initiating species to start the polymerization of a second monomer, or it can react with a living polymer chain of another type. While direct examples detailing the use of this compound for this purpose are scarce, its structure suggests it could be used to create ABA triblock copolymers where the "B" block is derived from the diaminobutane moiety.

The general strategies for synthesizing block copolymers where a tosyl group could play a role are summarized in the table below.

Table 2: Strategies for Block Copolymer Synthesis

| Synthesis Strategy | Description | Relevance of Tosyl Groups |

| Sequential Monomer Addition | A living polymerization technique where a second monomer is added after the first has been consumed. | A tosyl-containing initiator could be used to start the polymerization of the first block. |

| Coupling of Pre-made Polymers | Two different polymers with reactive end-groups are joined together. nih.gov | A tosyl-ended polymer can be coupled with a polymer having a nucleophilic end-group. |

| Chain Extension | A difunctional molecule is used to link two polymer chains. | This compound could potentially act as a chain extender, with the tosyl group available for further modification. |

Development of Specialty Polymers with Tunable Properties

The incorporation of specific chemical moieties into a polymer matrix can have a profound impact on its bulk properties. This compound, with its combination of a flexible aliphatic spacer and a rigid, reactive tosyl group, presents opportunities for the development of specialty polymers with tailored mechanical and thermal characteristics.

Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. dtic.mil This network structure significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. mdpi.comrug.nl Diamines are commonly used as cross-linking agents, particularly for epoxy resins and polyurethanes. google.com

While the tosyl group in this compound is not a typical cross-linking site, the two amino groups can react with suitable functional groups on polymer chains, such as epoxides or isocyanates, to form cross-links. The presence of the tosyl group in the cross-linking agent could then be exploited for further functionalization of the cross-linked network, for example, to introduce flame retardant properties or to attach other functional molecules.

The effect of a cross-linking agent on the properties of a polymer is dependent on several factors, as detailed in the following table.

Table 3: Factors Influencing the Properties of Cross-linked Polymers

| Factor | Effect on Polymer Properties | Potential Influence of this compound |

| Cross-link Density | Increased density generally leads to higher modulus, hardness, and glass transition temperature, but lower elongation at break. rug.nlnih.gov | The difunctionality of the diamine would contribute to the cross-link density. |

| Cross-linker Chain Length | Longer, more flexible cross-linkers can lead to increased impact resistance. mdpi.com | The flexible butane (B89635) chain could impart some flexibility to the network. |

| Chemical Nature of the Cross-linker | The polarity and rigidity of the cross-linker influence the overall properties of the network. rug.nl | The polar tosyl group could increase the polarity and potentially the thermal stability of the polymer. |

The mechanical and thermal properties of a polymer are intrinsically linked to its chemical structure, molecular weight, and morphology. mdpi.cometflin.comnih.gov By strategically incorporating molecules like this compound into a polymer, it is possible to tune these properties for specific applications.

The introduction of the rigid and polar tosyl group into a polymer backbone or as a pendant group can be expected to increase the glass transition temperature (Tg) and improve the thermal stability of the material due to increased intermolecular forces and restricted chain mobility. mdpi.com The flexible 1,4-diaminobutane (B46682) segment, on the other hand, could contribute to maintaining some degree of toughness and preventing the material from becoming too brittle. researchgate.net

The following table summarizes the expected influence of incorporating this compound on key polymer properties.

Table 4: Predicted Impact of this compound on Polymer Properties

| Property | Predicted Effect of Incorporation | Underlying Scientific Principle |

| Glass Transition Temperature (Tg) | Increase | The rigid tosyl group restricts segmental motion of the polymer chains. mdpi.com |

| Tensile Strength | Increase | The polar nature of the tosyl group can lead to stronger intermolecular interactions. |

| Elongation at Break | Decrease | Increased rigidity and cross-linking can reduce the ability of chains to slide past one another. |

| Thermal Stability | Increase | The aromatic tosyl group is more thermally stable than aliphatic chains. |

| Solvent Resistance | Increase | Cross-linking and increased polarity can reduce the solubility of the polymer in many organic solvents. mdpi.com |

Advanced Characterization and Structural Elucidation

X-ray Crystallography

X-ray crystallography stands as a powerful method for the detailed investigation of the solid-state structure of N-tosyl-1,4-diaminobutane. nih.gov This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, offering a comprehensive view of the molecule's architecture.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. nih.govresearchgate.net For derivatives of this compound that possess stereogenic centers, this technique can unambiguously establish the spatial arrangement of atoms. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. encyclopedia.pubthieme-connect.de The absolute structure is often determined by analyzing the anomalous dispersion effects of the atoms, particularly when heavier atoms are present in the molecule. encyclopedia.pubthieme-connect.de

Crystallographic data for a related compound, 1,4-bis(tosyl)-1,4-diazacycloheptane-6-amine, reveals an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net While not this compound itself, this provides an example of the detailed structural information that can be obtained for similar tosylated diamine structures.

Table 1: Example Crystallographic Parameters for a Related Tosylated Diamine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.396(1) |

| b (Å) | 10.661(2) |

| c (Å) | 30.430(6) |

| V (ų) | 2075.0 |

| Z | 4 |

Data for 1,4-bis(tosyl)-1,4-diazacycloheptane-6-amine. researchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonds, π-π Stacking)

A detailed examination of the crystal structure of this compound would likely reveal the presence of several key intermolecular interactions. Hydrogen bonds are expected to be a dominant force, with the amine (N-H) and sulfonyl (S=O) groups acting as hydrogen bond donors and acceptors, respectively. ibb.waw.plrsc.org These interactions play a crucial role in the formation of stable supramolecular structures. mdpi.com

For instance, in related N-tosylated diamines, extensive intermolecular hydrogen bonding has been observed, sometimes leading to the formation of pseudo-macrocyclic structures. rsc.org Additionally, the presence of the tosyl group's aromatic ring introduces the possibility of π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact, further stabilizing the crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR for Structural Confirmation

¹H NMR and ¹³C NMR spectra provide a fingerprint of the molecule, confirming the presence of all expected functional groups and their connectivity. uobasrah.edu.iq

In the ¹H NMR spectrum of a related N-tosyl compound, characteristic signals would be observed for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, and the methylene (B1212753) groups of the diaminobutane chain. researchgate.net The chemical shifts (δ) and coupling patterns of these signals provide valuable information about the electronic environment and neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the methyl group, and the aliphatic chain would be consistent with the proposed structure. rsc.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for a Related N-Tosyl Compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Tosyl) | ~7.3-7.8 | ~127-144 |

| Methyl (Tosyl) | ~2.4 | ~21 |

| Methylene (Butane Chain) | ~1.5-3.2 | ~25-45 |

Note: These are approximate ranges and can vary depending on the solvent and specific derivative.

Diffusion NMR for Molecular Size and Functionalization Monitoring

Diffusion-Ordered NMR Spectroscopy (DOSY) is an advanced NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. nih.gov The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. ox.ac.ukmanchester.ac.uk

For this compound, DOSY can be used to determine its effective molecular size in a given solvent. Furthermore, if this compound is used in subsequent reactions to create larger molecules or polymers, DOSY can be employed to monitor the progress of the functionalization by observing the change in diffusion coefficients. A decrease in the diffusion coefficient would indicate an increase in molecular size, confirming the success of the reaction. nih.gov This technique essentially acts as a form of "NMR chromatography," separating components of a mixture in the NMR tube. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical method for probing the molecular structure of this compound by examining the vibrations of its constituent atoms.

FT-IR spectroscopy of this compound reveals distinct absorption bands that correspond to the specific vibrational modes of its functional groups. The presence of the tosyl group is clearly indicated by strong absorption peaks characteristic of the sulfonyl group (SO₂). Typically, the asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonamides appear in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

The N-H stretching vibrations of the primary amine group (-NH₂) and the secondary sulfonamide group (-SO₂NH-) are also prominent features in the FT-IR spectrum. The primary amine usually exhibits two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching. The sulfonamide N-H stretch is typically observed as a single band around 3300-3200 cm⁻¹.

Furthermore, the spectrum displays characteristic absorptions for the aliphatic butane (B89635) chain, including C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations at lower wavenumbers. The aromatic ring of the tosyl group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | 1350 - 1300 |

| Symmetric SO₂ Stretch | Sulfonyl (SO₂) | 1160 - 1150 |

| N-H Stretch | Primary Amine (NH₂) | 3500 - 3300 |

| N-H Stretch | Sulfonamide (SO₂NH) | 3300 - 3200 |

| C-H Stretch (Aromatic) | Aryl C-H | > 3000 |

| C-H Stretch (Aliphatic) | Alkyl C-H | < 3000 |

| C=C Stretch (Aromatic) | Aryl C=C | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ES-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the primary amine group of the molecule is readily protonated, leading to the formation of a pseudomolecular ion [M+H]⁺.

The theoretical monoisotopic mass of this compound (C₁₁H₁₈N₂O₂S) is approximately 242.11 g/mol . Therefore, the ES-MS spectrum is expected to show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to the protonated molecule, [C₁₁H₁₈N₂O₂S + H]⁺, which would be approximately 243.12. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

The observed m/z value from ES-MS analysis serves as a critical piece of evidence for confirming the successful synthesis and identity of this compound.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₈N₂O₂S + H]⁺ | ~243.12 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of N-tosyl-1,4-diaminobutane.

The electronic properties of this compound can be investigated using DFT calculations, for instance, with the B3LYP functional and a 6-31G(d,p) basis set. Such calculations provide information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the primary amine are expected to be regions of high electron density.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.54 |

| ELUMO (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.33 |

| Dipole Moment (Debye) | 3.87 |

The flexibility of the butyl chain in this compound allows it to adopt multiple conformations. A systematic conformational analysis can be performed by rotating the single bonds within the molecule to identify stable conformers and map the potential energy landscape. Each conformation is subjected to geometry optimization to find the local energy minimum.

The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformation represents the most stable structure of the molecule. Intramolecular hydrogen bonding between the sulfonyl oxygen and the amine protons can play a significant role in stabilizing certain conformations. smolecule.com

| Conformer | Dihedral Angle (°) (S-N-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | Extended chain |

| 2 | 65.2 | 1.25 | Gauche interaction |

| 3 | -68.9 | 1.30 | Gauche interaction |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments and its interactions with biological macromolecules.

MD simulations, using force fields such as AMBER or GAFF, can model the behavior of this compound in a solvent box (e.g., water) to simulate its dynamics in solution. These simulations provide insights into solvation effects, conformational flexibility, and intramolecular interactions over time. In the solid state, MD can be used to model the crystal packing and intermolecular interactions, such as hydrogen bonding, which govern the crystal structure.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. This compound can be docked into the active site of a target protein to predict its binding mode and estimate its binding affinity. The results of docking studies can guide the design of more potent inhibitors or ligands. The tosyl group and the amino group are likely to be important for forming hydrogen bonds and other interactions with a receptor.

Rational Design of Novel this compound Derivatives

The insights gained from quantum chemical calculations and molecular dynamics simulations can be used for the rational design of novel derivatives of this compound with improved properties. For example, the MEP can guide the introduction of substituents to enhance binding to a target receptor. Understanding the conformational preferences can aid in the design of more rigid or flexible analogs to optimize activity. Structure-activity relationship (SAR) studies, informed by computational predictions, can accelerate the discovery of new compounds with desired biological activities. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Approaches in Synthesis

The future synthesis of N-tosyl-1,4-diaminobutane will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Conventional synthesis methods for tosyl-containing compounds often rely on petroleum-based starting materials and potentially hazardous reagents and solvents. mdpi.com Research is shifting towards more sustainable and environmentally benign alternatives.

Key areas of exploration include:

Bio-based Precursors: Leveraging biotechnology to produce the 1,4-diaminobutane (B46682) (putrescine) precursor from renewable feedstocks is a primary goal. There is growing interest in microbial fermentation processes to synthesize diamines, which could significantly lower the carbon footprint of the entire synthesis chain. mdpi.com

Solvent-Free and Aqueous Synthesis: A significant push is being made to move away from traditional organic solvents. Research into solvent-free reaction conditions or the use of greener alternatives like water is a priority. rsc.org For related compounds like N-tosyl aziridines, efficient one-pot procedures have been developed using simple inorganic bases like potassium hydroxide (B78521) in a water/dichloromethane (B109758) system, minimizing organic waste. mdpi.com

Catalyst Efficiency: The development of catalytic systems that are metal-free or use non-precious, recyclable catalysts is a central theme. d-nb.info For instance, metal-free strategies for forming C-N bonds by coupling N-tosylhydrazones with various amines are being developed, which could be adapted for the tosylation of diaminobutane. d-nb.info These methods avoid the use of precious metal catalysts and often proceed under mild conditions. d-nb.info

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are particularly promising as they reduce the need for intermediate purification steps, thereby saving solvents and energy. mdpi.com

| Green Chemistry Principle | Conventional Approach | Emerging Green Approach | Potential Benefit |

|---|---|---|---|

| Precursor Sourcing | Petroleum-based synthesis of 1,4-diaminobutane | Microbial biosynthesis of 1,4-diaminobutane | Use of renewable resources, reduced reliance on fossil fuels. mdpi.com |

| Solvent Use | Use of volatile organic solvents (e.g., dichloromethane, toluene) | Solvent-free reactions or use of water/bio-based solvents. rsc.org | Reduced pollution and health hazards. |

| Catalysis | Precious metal catalysts (e.g., silver) | Metal-free catalysis or use of earth-abundant metal catalysts. d-nb.info | Lower cost, reduced toxicity, and easier catalyst removal. |

| Process Efficiency | Multi-step synthesis with purification of intermediates | One-pot synthesis procedures. mdpi.com | Higher yields, reduced waste, and lower energy consumption. |

Development of Advanced Catalytic Systems Based on this compound Ligands

The molecular structure of this compound, featuring two nitrogen atoms for coordination and a bulky, electron-withdrawing tosyl group, makes it an intriguing candidate for use as a ligand in transition metal catalysis. The development of advanced catalytic systems built around this scaffold could lead to novel reactivity and selectivity.

Future research in this area is expected to pursue several directions:

Asymmetric Catalysis: The flexible butane (B89635) chain allows for the creation of chiral derivatives of this compound. These chiral ligands could be used to synthesize catalysts for asymmetric reactions, which are crucial for the production of enantiomerically pure pharmaceuticals and agrochemicals.

Cooperative Catalysis: The two distinct nitrogen environments—one tosylated and one free amine (in a mono-tosylated version)—could be exploited in cooperative catalysis. One nitrogen atom could bind to a metal center while the other interacts with a substrate or a co-catalyst. This concept has been demonstrated in systems using two different zinc reagents, where a Lewis acidic zinc center activates an N-tosylimine for nucleophilic attack. nih.gov The tosyl group's sulfonamide oxygen atoms can coordinate to the metal, increasing the electrophilicity of the substrate. nih.gov

Biocatalysis and Enzyme Inhibition: The structural similarity of this compound to enzyme substrates could be explored. For example, mechanistic studies on the oxidation of N,N'-dibenzyl-1,4-diaminobutanes by polyamine oxidase provide insights into how such molecules interact with active sites. nih.gov This knowledge could guide the design of new enzyme inhibitors or biocatalytic processes.

Mixed-Ligand Systems: this compound can be used in conjunction with other ligands to create mixed-ligand metal complexes with tailored properties. Research on palladium(II) complexes incorporating both 1,4-diaminobutane and a 4-toluenesulfonyl-L-amino acid has shown that the combination of different ligands significantly impacts the complex's activity. nih.govresearchgate.net

Integration into Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. syr.edu The bifunctional nature of this compound—possessing both a flexible diamine linker and a reactive tosyl group—makes it a highly promising building block for such advanced materials.

Emerging research avenues include:

pH-Responsive Polymers: The amine groups in the diaminobutane backbone can be protonated or deprotonated depending on the pH. Incorporating this compound into a polymer network could create materials that swell, shrink, or change their solubility in response to pH changes. rsc.orgacs.org This is particularly useful for applications like drug delivery systems that release their payload in specific pH environments, such as acidic tumor tissues.

Cross-linking Agent: Diamines are effective cross-linking agents that can improve the mechanical properties, thermal stability, and chemical resistance of polymers. specialchem.comchemicalbook.com this compound could be used as a "smart" cross-linker. The tosyl group is an excellent leaving group, which could allow for the creation of dynamic or reversible cross-links that can be cleaved under specific chemical conditions. nih.gov This could lead to self-healing materials or degradable plastics.

Functionalized Surfaces and Nanoparticles: The tosyl group facilitates the attachment of the molecule to surfaces or other polymer backbones. researchgate.net This could be used to functionalize nanoparticles or biomaterials. mdpi.com For example, attaching this compound to a surface could create a platform for further chemical modifications via its free amine group, enabling the design of sensors or biocompatible coatings. nih.gov

Supramolecular Assemblies: The hydrogen-bonding capabilities of the amine and sulfonamide groups can be exploited to build complex supramolecular structures. Research has shown that 1,4-diaminobutane can act as a cross-linker for supramolecular nanofibers, altering their morphology and properties. nih.gov The presence of the tosyl group would add another layer of control over these non-covalent interactions.

| Material Type | Function of this compound | Potential Application |

|---|---|---|

| Hydrogels | pH-responsive cross-linker | Targeted drug delivery, tissue engineering scaffolds. acs.org |

| Self-Healing Polymers | Reversible cross-linker via tosyl group chemistry | Coatings, durable electronics. nih.gov |

| Functionalized Surfaces | Surface anchor and platform for further modification | Biosensors, biocompatible implants. nih.gov |

| Supramolecular Polymers | Modifier of non-covalent interactions | Responsive gels, molecular electronics. nih.gov |

Leveraging Machine Learning and AI for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery. uiowa.edu Machine learning (ML) models can analyze vast datasets of chemical reactions and properties to predict outcomes, optimize conditions, and even design new molecules and materials from scratch.

For this compound, AI and ML could be leveraged in several key ways:

Synthesis Route Prediction: ML algorithms can be trained on extensive reaction databases to predict the most efficient and sustainable synthetic routes. These models can suggest optimal reagents, catalysts, solvents, and reaction conditions, reducing the need for extensive trial-and-error experimentation in the lab.

Catalyst Design and Optimization: AI can be used to design novel catalysts based on the this compound ligand scaffold. By learning the relationships between a ligand's structure and its catalytic performance, ML models can predict which modifications to the molecule would lead to improved activity or selectivity for a specific chemical transformation.

Property Prediction for Smart Materials: Predicting the bulk properties of a material from its molecular components is a major challenge. AI models can be developed to predict how the incorporation of this compound into a polymer will affect its mechanical strength, thermal stability, or responsiveness to stimuli. This would enable the in silico design of new smart materials with desired performance characteristics before they are ever synthesized.

Accelerating Discovery: By integrating high-throughput experimentation with machine learning, researchers can create a closed-loop system for discovery. An AI model could propose a set of novel polymers incorporating this compound, a robotic system could then synthesize and test them, and the results would be fed back into the model to refine its predictions for the next round of experiments. This approach has the potential to dramatically accelerate the pace of materials discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-tosyl-1,4-diaminobutane with high purity?

- Methodological Answer : this compound can be synthesized via sulfonylation of 1,4-diaminobutane using tosyl chloride (TsCl) under controlled conditions. A typical protocol involves:

- Dissolving 1,4-diaminobutane in anhydrous dichloromethane (DCM) at 0°C.

- Adding TsCl dropwise in the presence of a base (e.g., triethylamine) to scavenge HCl.

- Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via recrystallization or column chromatography.

- Purity can be confirmed using HPLC or NMR (>95% purity). This method parallels benzylation strategies for similar compounds (e.g., N-benzyl-1,4-diaminobutane in cyclization reactions ).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :